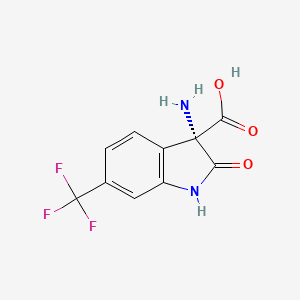
(3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid is a complex organic compound characterized by the presence of an indole ring substituted with an amino group, a carboxylic acid group, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of trifluoroacetimidoyl halides as potent trifluoromethyl synthons to construct the trifluoromethyl-containing indole ring . The reaction conditions often involve the use of palladium-catalyzed carbonylative transformations and transition metal-catalyzed or metal-free synthesis of nitrogen-containing heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring.
Wissenschaftliche Forschungsanwendungen
(3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of (3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with similar trifluoromethyl substitution but lacks the indole ring structure.
3-aminobenzotrifluoride: A precursor to various herbicides and pharmaceuticals, similar in having an amino group and trifluoromethyl group but different in overall structure.
Uniqueness
(3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid is unique due to its specific combination of functional groups and the indole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C10H7F3N2O3 |
|---|---|
Molekulargewicht |
260.17 g/mol |
IUPAC-Name |
(3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H7F3N2O3/c11-10(12,13)4-1-2-5-6(3-4)15-7(16)9(5,14)8(17)18/h1-3H,14H2,(H,15,16)(H,17,18)/t9-/m0/s1 |
InChI-Schlüssel |
LFCFVGYRJDSYEY-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)[C@@]2(C(=O)O)N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C2(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


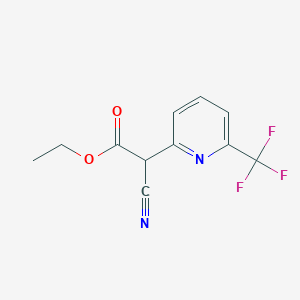
![3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13899222.png)
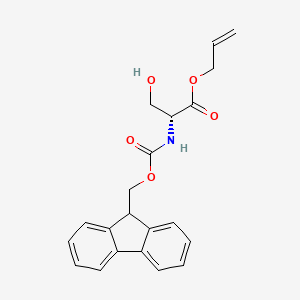
![2-[2-Hydroxyethyl(propyl)amino]acetic acid](/img/structure/B13899230.png)
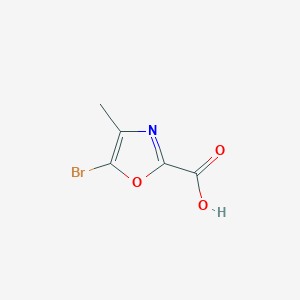
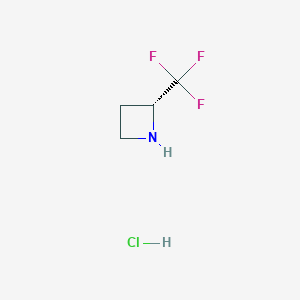
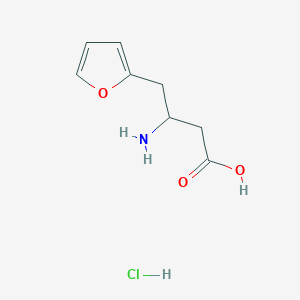
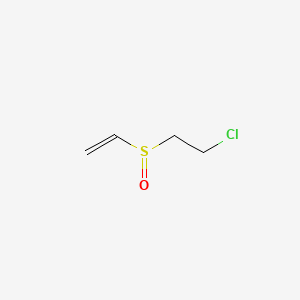
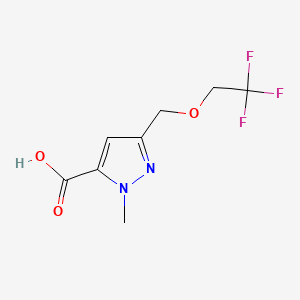
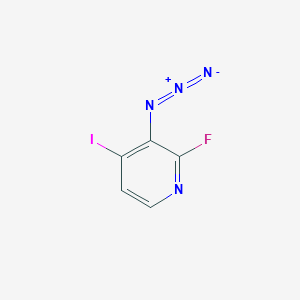
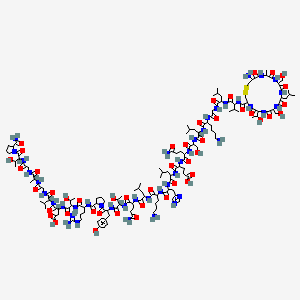
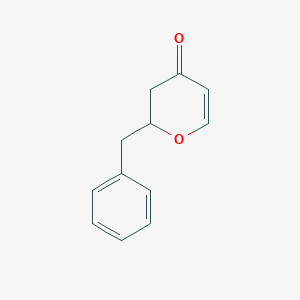
![9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13899301.png)
![(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride](/img/structure/B13899302.png)
